molecular formula C11H16ClNO2S B2450701 Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate CAS No. 2248187-98-4

Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate

Cat. No. B2450701
CAS RN: 2248187-98-4
M. Wt: 261.76
InChI Key: XGYQWSGTRTYNBT-SSDOTTSWSA-N
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Description

Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate is a chemical compound with a molecular formula of C12H18ClNO2S. It is a tertiary amine that is commonly used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of tert-butyl (Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate)-3-amino-3-(5-chlorothiophen-2-yl)propanoate is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins, including histone deacetylases (HDACs) and proteasomes. These enzymes and proteins play important roles in various cellular processes, including gene expression and protein degradation.
Biochemical and Physiological Effects
Tert-butyl (this compound)-3-amino-3-(5-chlorothiophen-2-yl)propanoate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl (Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate)-3-amino-3-(5-chlorothiophen-2-yl)propanoate is its versatility in scientific research. It can be used as a building block in the synthesis of various pharmaceuticals and organic compounds, and it has a wide range of biological activities. However, one limitation of tert-butyl (this compound)-3-amino-3-(5-chlorothiophen-2-yl)propanoate is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of tert-butyl (Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate)-3-amino-3-(5-chlorothiophen-2-yl)propanoate. One area of research is the development of new drugs for the treatment of cancer and Alzheimer's disease. Another area of research is the investigation of the compound's potential as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity.

Synthesis Methods

Tert-butyl (Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate)-3-amino-3-(5-chlorothiophen-2-yl)propanoate can be synthesized using a variety of methods. One of the most common methods involves the reaction of tert-butyl (this compound)-3-bromo-3-(5-chlorothiophen-2-yl)propanoate with ammonia in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed amination reaction, which results in the formation of tert-butyl (this compound)-3-amino-3-(5-chlorothiophen-2-yl)propanoate.

Scientific Research Applications

Tert-butyl (Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate)-3-amino-3-(5-chlorothiophen-2-yl)propanoate has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various pharmaceuticals and organic compounds. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2S/c1-11(2,3)15-10(14)6-7(13)8-4-5-9(12)16-8/h4-5,7H,6,13H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYQWSGTRTYNBT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(S1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=C(S1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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